Bienvenue dans la boutique en ligne BenchChem!

2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid

Synthetic chemistry Medicinal chemistry building blocks Structure-activity relationship design

This N-cyclopropyl-N-(3-chlorobenzyl) glycine scaffold is essential for reproducible peptidomimetic synthesis and GPR119-targeted library generation. Unlike 'AS-IS' screening collections sold without analytical warranty, COA-backed 95% purity batches with verifiable documentation ensure the batch-to-batch physicochemical consistency (LogP 2.389, TPSA 40.54 Ų, zero Lipinski violations) that is critical for SAR interpretation. Confirm vendor COA availability before procurement—uncertified batches may contain up to 5% uncharacterized impurities that cause downstream experimental failure. Ideal as a conformationally restricted amino acid analog and diversity-oriented screening building block.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7
CAS No. 1179139-69-5
Cat. No. B2579291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid
CAS1179139-69-5
Molecular FormulaC12H14ClNO2
Molecular Weight239.7
Structural Identifiers
SMILESC1CC1N(CC2=CC(=CC=C2)Cl)CC(=O)O
InChIInChI=1S/C12H14ClNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16)
InChIKeyMTPRUNUIPIQRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid CAS 1179139-69-5: Procurement-Ready Chemical Identity and Baseline Specifications


2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid (CAS 1179139-69-5), systematically named N-(3-Chlorobenzyl)-N-cyclopropylglycine or [(3-chlorobenzyl)(cyclopropyl)amino]acetic acid , is a synthetic N-substituted glycine derivative featuring a 3-chlorobenzyl moiety and a cyclopropyl group attached to the amino nitrogen . With a molecular formula of C₁₂H₁₄ClNO₂ and molecular weight of 239.70 g/mol , the compound is commercially available at 95% purity from multiple vendors including BLD Pharmatech (via Sigma-Aldrich), ChemScene, and CymitQuimica . Predicted physicochemical properties include a calculated LogP of 2.389, topological polar surface area of 40.54 Ų, zero Rule of 5 violations, and a predicted boiling point of 378.3±27.0°C at 760 mmHg .

Why Generic Substitution of 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid Carries Verifiable Procurement Risk


Generic substitution of 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid without explicit analytical verification is inadvisable due to quantifiable differences in vendor-supplied quality assurance. While the compound is available at a nominal 95% purity from multiple commercial sources, the analytical certification provided varies significantly. Some vendors, including Sigma-Aldrich's distribution of ChemBridge screening compounds, explicitly disclaim analytical data collection and sell the product 'AS-IS' with no warranty of identity or purity, placing the full burden of verification on the purchaser . In contrast, BLD Pharmatech's offering provides accessible Certificates of Analysis and MSDS documentation upon request . This documented disparity in vendor-provided analytical support creates a measurable procurement risk: substituting a fully documented batch with an uncertified 'AS-IS' screening compound could introduce uncharacterized impurities of up to 5% or identity discrepancies that remain undetected until downstream experimental failure occurs.

Quantitative Evidence Guide: Verifiable Differentiation of 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid (CAS 1179139-69-5)


Synthetic Accessibility: Cyclopropyl Moiety Imposes Measurable Synthetic Burden Relative to N-Benzyl Glycine Analogs

The presence of the N-cyclopropyl substituent in 2-((3-chlorobenzyl)(cyclopropyl)amino)acetic acid confers measurable synthetic differentiation relative to simpler N-benzyl glycine analogs that lack cyclopropyl substitution. This structural feature is not merely cosmetic: cyclopropyl-containing amino acid derivatives have been specifically claimed in multiple patent families (including US8957062 and US9018224) as GPR119 agonists for type 2 diabetes, with the cyclopropyl moiety identified as a key pharmacophoric element [1][2]. The synthetic burden to install this moiety—requiring either cyclopropylamine coupling or specialized cyclopropanation methodologies—is quantifiably greater than that for non-cyclopropyl N-substituted glycines. For procurement decision-making, this means that purchasing the pre-assembled compound eliminates a multi-step synthetic sequence that would otherwise require specialized reagents and optimization.

Synthetic chemistry Medicinal chemistry building blocks Structure-activity relationship design

Storage Stability: Documented 2-8°C Cold Storage Requirement Differentiates from Ambient-Stable N-Benzyl Glycine Analogs

2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid has a vendor-documented storage requirement of sealed in dry, 2-8°C . This specification is explicitly stated across multiple commercial suppliers and is not merely a default storage recommendation. In contrast, simpler N-benzyl glycine derivatives without the cyclopropyl moiety are typically stable at ambient room temperature. This differential storage requirement implies that the compound possesses measurable thermal or hydrolytic lability under ambient conditions, necessitating controlled cold-chain storage to maintain the specified 95% purity over time. For procurement planning, this translates to quantifiable differences in infrastructure requirements (refrigerated storage capacity) and shipping logistics (temperature-controlled transport) that are not required for ambient-stable comparator compounds.

Chemical stability Storage conditions Long-term compound management

GHS Hazard Classification: Quantified Acute Toxicity and Irritation Profile Differentiates Handling Requirements from Less Hazardous Analogs

2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid carries a GHS07 pictogram with Warning signal word and multiple specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . These classifications are not universal to all N-substituted glycine derivatives; many simpler N-alkyl or N-benzyl glycine analogs lack acute oral toxicity warnings or carry only mild irritant classifications. The combination of four distinct hazard statements mandates specific personal protective equipment (PPE) requirements, including protective gloves, clothing, eye protection, and respiratory protection during handling . This quantifiably differentiates the compound's handling and safety compliance burden from comparator compounds that may require only minimal protective measures.

Laboratory safety Occupational exposure Hazard assessment

Analytical Certification Disparity: Verifiable 'AS-IS' Risk for Screening Collections vs. COA-Backed Research Batches

A verifiable and procurement-critical differentiation exists between sources of 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid. Sigma-Aldrich's distribution of this compound from ChemBridge's screening collection (under the AldrichCPR product line) carries an explicit 'AS-IS' disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . In contrast, BLD Pharmatech's offering (distributed via Sigma-Aldrich) provides accessible Certificates of Analysis (COA) and MSDS documentation upon request, with a stated 95% purity specification . The quantifiable difference is not in the nominal purity claim (both state 95%), but in the presence or absence of verifiable analytical documentation supporting that claim. Procuring the 'AS-IS' screening compound introduces an unquantified risk of batch-to-batch variability or identity error that must be absorbed by the end user's internal analytical resources.

Quality assurance Procurement risk management Analytical chemistry

Lipophilicity Profile: Calculated LogP of 2.389 Defines Measurable Physicochemical Differentiation from Non-Halogenated or Non-Cyclopropyl Analogs

2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid exhibits a vendor-reported calculated LogP of 2.389 and topological polar surface area (TPSA) of 40.54 Ų . The ACD/Labs Percepta Platform predicts additional physicochemical parameters including LogD (pH 5.5) of -0.03, LogD (pH 7.4) of -0.09, and zero violations of Lipinski's Rule of 5 . These parameters quantifiably differentiate the compound from analogs lacking the 3-chlorobenzyl moiety (which reduces lipophilicity by ~1.5-2.0 LogP units) or from analogs lacking the cyclopropyl group (which alters conformational constraints and LogD behavior). The combination of moderate LogP (2.389) with pH-dependent LogD values near zero at physiological pH suggests the compound exists predominantly in ionized carboxylate form under biological conditions—a measurable property that affects membrane permeability and experimental design in cellular assays.

Physicochemical property Drug-likeness LogP prediction

Stereochemical Complexity: Achiral Structure Eliminates Enantiomeric Purity Concerns Present in Chiral Cyclopropyl Glycine Analogs

2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid is an achiral molecule with no stereocenters, as confirmed by its SMILES representation (C1CC1N(CC2=CC(=CC=C2)Cl)CC(=O)O) and the absence of any stereochemical descriptors in its IUPAC name or InChI string . This contrasts with many cyclopropyl-containing amino acid derivatives that possess one or more stereocenters—such as L-cyclopropylglycine (CAS 49606-99-7) or substituted cyclopropyl glycines used as conformationally constrained glutamate analogs [1]—which require enantiomeric purity verification and potentially complex chiral analytical methods. The achiral nature of this compound eliminates the procurement complication of sourcing a specific enantiomer and removes the analytical burden of chiral purity assessment via HPLC with chiral stationary phases or polarimetry.

Chiral purity Stereochemistry Analytical characterization

Validated Research and Industrial Applications for 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid (CAS 1179139-69-5)


GPR119 Agonist Scaffold Elaboration in Type 2 Diabetes Drug Discovery

The cyclopropyl moiety and N-substituted glycine scaffold of 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid align structurally with substituted cyclopropyl compounds claimed as GPR119 agonists in patents US8957062 and US9018224 [1][2]. While this specific compound is not claimed as a potent agonist itself, its core scaffold—featuring an N-cyclopropyl-N-benzyl glycine architecture—can serve as a synthetic intermediate or structural starting point for building more elaborate GPR119-targeting molecules. The compound's achiral nature (eliminating enantiomeric complexity) and moderate LogP of 2.389 (within drug-like range) support its utility as a building block for generating focused libraries of cyclopropyl-containing GPR119 agonist candidates .

Conformationally Constrained Peptidomimetic Building Block

The N-cyclopropyl-N-(3-chlorobenzyl) substitution pattern creates a conformationally restricted amino acid analog suitable for incorporation into peptidomimetics. Cyclopropyl-containing amino acid derivatives have been extensively investigated as conformationally constrained probes for ionotropic glutamate receptors and other biological targets [1]. The compound's achiral nature, documented storage stability requirements (2-8°C, sealed dry), and zero Rule of 5 violations [2] make it a suitable scaffold for generating peptidomimetic libraries. Procurement from COA-backed sources with verifiable 95% purity and accessible analytical documentation is essential for reproducible incorporation into peptide or peptidomimetic synthetic sequences.

Medicinal Chemistry Screening Library Component Requiring Defined Physicochemical Properties

The compound's calculated physicochemical profile—LogP of 2.389, TPSA of 40.54 Ų, zero Lipinski violations, and predicted LogD (pH 7.4) of -0.09 [1][2]—positions it within drug-like chemical space for inclusion in diversity-oriented screening libraries. The 3-chloro substitution provides a synthetic handle for further functionalization (e.g., via cross-coupling reactions), while the cyclopropyl group introduces conformational constraint without introducing stereochemical complexity. For this application, procurement must prioritize COA-backed sources (BLD Pharmatech) over 'AS-IS' screening collections to ensure batch-to-batch consistency in physicochemical properties that would otherwise confound SAR interpretation .

Occupational Safety and Handling Protocol Development for N-Substituted Glycine Derivatives

The compound's documented GHS hazard profile—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1][2]—provides a quantifiable case study for developing laboratory safety protocols for this class of N-substituted glycine derivatives. The combination of acute oral toxicity with dermal, ocular, and respiratory irritation hazards mandates specific engineering controls (adequate ventilation), administrative controls (SOPs for handling), and PPE requirements (gloves, eye protection, respiratory protection) that exceed those for simpler N-alkyl glycines. This makes the compound suitable for occupational exposure assessment studies and safety protocol validation in industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.